REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11].[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[Cl:1]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux under an atmosphere of N2 for 12 h
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Duration
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12 h
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Type
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FILTRATION
|
Details
|
the solid was filtered
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Type
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WASH
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Details
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washed with EtOAc
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Type
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WASH
|
Details
|
The combined filtrate was washed with aq. NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotovap
|
Type
|
CUSTOM
|
Details
|
further dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=C(C=C(C=C1)[N+](=O)[O-])Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |